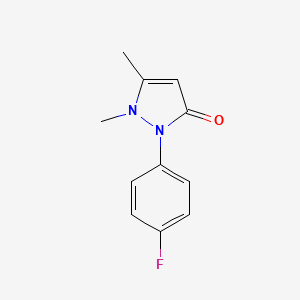
4-Fluoroantipyrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoroantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Fluoroantipyrine
The synthesis of this compound typically involves the fluorination of antipyrine. A notable method includes the Schiemann reaction, where 4-aminoantipyrine is converted to a diazonium salt that is subsequently fluorinated. The resulting compound is then purified for use in various applications. The process has been documented to yield specific activities suitable for imaging purposes, particularly with fluorine-18 labeling for positron emission tomography (PET) imaging .
Radiopharmaceuticals
This compound has been investigated as a potential radiopharmaceutical for brain perfusion imaging. Studies indicate that the fluorine-18 labeled version of this compound can effectively trace blood flow in the central nervous system. In a study involving normal mice, the distribution of [18F]this compound was evaluated, showing significant retention in brain tissue compared to other organs, suggesting its viability as a brain imaging agent .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound has revealed its rapid uptake by the brain, with studies indicating that it follows a similar metabolic pathway to that of antipyrine, primarily involving liver microsomal enzymes. The compound's distribution and elimination profiles are crucial for understanding its potential therapeutic uses .
Antiviral Properties
While primarily known for its applications in imaging, this compound's structure suggests potential antiviral properties. Its analogs have shown efficacy against various viral pathogens, including influenza viruses. The mechanism of action may involve inhibition of viral polymerases, making it a candidate for further investigation in antiviral drug development .
Case Study 1: Imaging Studies
A pivotal study evaluated the use of [18F]this compound as a blood flow tracer in comparison to traditional methods. The results demonstrated that [18F]this compound could provide quantitative measurements of cerebral blood flow, paving the way for its application in clinical diagnostics .
Case Study 2: Pharmacological Research
In another investigation, researchers explored the metabolic pathways of this compound in larger animal models. The findings indicated that while the compound exhibits promising characteristics for imaging, its safety profile needs further evaluation due to potential toxic effects at higher doses .
Data Tables
| Study | Application | Findings |
|---|---|---|
| Synthesis Study | Radiopharmaceuticals | Successful synt |
Eigenschaften
CAS-Nummer |
5400-60-2 |
|---|---|
Molekularformel |
C11H11FN2O |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChI-Schlüssel |
DPSOQADTQNTSSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Key on ui other cas no. |
5400-60-2 |
Synonyme |
4-fluoroantipyrine 4-fluoroantipyrine, 18F-labeled |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















